molecular formula C8H14 B1609464 1,6-Octadiene CAS No. 3710-41-6

1,6-Octadiene

Cat. No.: B1609464
CAS No.: 3710-41-6
M. Wt: 110.2 g/mol
InChI Key: RJUCIROUEDJQIB-GQCTYLIASA-N
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Description

1,6-Octadiene is an organic compound with the molecular formula C8H14. It is a colorless liquid that belongs to the class of alkenes, characterized by the presence of two double bonds in its structure. The compound is also known as this compound due to its structure, which includes double bonds at the first and sixth carbon atoms. This compound is used in various chemical reactions and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Octadiene can be synthesized through several methods, including:

    Olefin Metathesis: This method involves the reaction of ethylene with butadiene in the presence of a catalyst.

    Dehydrogenation of Octane: This process involves the removal of hydrogen atoms from octane to form this compound.

Industrial Production Methods

Industrial production of this compound often involves the use of olefin metathesis due to its efficiency and scalability. The process utilizes catalysts such as molybdenum or tungsten complexes to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

1,6-Octadiene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction of this compound can lead to the formation of saturated hydrocarbons.

    Substitution: The double bonds in this compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: TBHP, hydrogen peroxide, and other peroxides are commonly used oxidizing agents.

    Reduction: Hydrogen gas and metal catalysts such as palladium or platinum are used for reduction reactions.

    Substitution: Halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents) are used for substitution reactions.

Major Products Formed

Scientific Research Applications

1,6-Octadiene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,6-Octadiene involves its interaction with various molecular targets and pathways. The compound’s double bonds allow it to participate in a range of chemical reactions, including:

    Epoxidation: The double bonds in this compound can be converted to epoxides through the action of oxidizing agents.

    Hydrogenation: The reduction of this compound involves the addition of hydrogen atoms to the double bonds, resulting in the formation of saturated hydrocarbons.

    Substitution: The double bonds in this compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Comparison with Similar Compounds

1,6-Octadiene can be compared with other similar compounds, such as:

    1,5-Hexadiene: This compound has a similar structure but with one fewer carbon atom.

    1,7-Octadiene: This compound has a similar structure but with the double bonds located at the first and seventh carbon atoms.

    1,9-Decadiene: This compound has a longer carbon chain and double bonds at the first and ninth carbon atoms.

Uniqueness of this compound

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in both scientific research and industrial applications .

Properties

IUPAC Name

(6E)-octa-1,6-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-4,6H,1,5,7-8H2,2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUCIROUEDJQIB-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3710-41-6
Record name 1,6-Octadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6E)-octa-1,6-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Example 1 was repeated with the same reaction equipment as used in Example 1, except that the composition of the reaction mixture in the reaction apparatus was maintained at 48.4% by weight of sulfolane, 1.23 mole/l of triethylamine formate, 2.1 mg-atom/l of a palladium catalyst (prepared from palladium acetate), 80.4 mg-atom/l (in terms of phosphorus atom) of an organic phosphorus compound (a phosphonium salt synthesized in the zone from lithium diphenylphosphinobenzene-m-sulfonate and octadienyl acetate was used), 3.1 mole/l of butadiene, 0.70 mole/l of octadiene and 0.28 mole/l of triethylamine and that the operation was run under the conditions of a reaction temperature of 60° C. (saturated vapor pressure of butadiene at 60° C. is about 7.4 kg/cm2), a reaction pressure of 6.1 kg/cm2 and a residence time of reaction mixture of 0.83 hour. It was found that the octadiene concentration in the product layer was 2.2 mole/l, the selectivity based on formic acid nearly 100% and that based on the reacted butadiene 95.6%. The ratio between the amount formed of 1,7-octadiene and 1,6-octadiene in octadienes was 89/11. These results show that the rate of formation of octadienes was 0.70 mole/l·hr. The amounts of solvent, catalyst and others eluted in the product layer were, as converted per kg of 1,7-octadiene, not more than 0.6 mg of palladium (as atom), 4 mg of phosphorus (as atom), 144 g of sulfolane and 367 g of triethylamine. Continuous operation was run for 10 days, while there were being added to the reaction apparatus anhydrous azeotropic mixture of formic acid-triethylamine containing formic acid in an mount corresponding to that of formic acid consumed by the reaction, palladium acetate and the phosphonium salt prepared from lithium diphenylphosphinobenzene-m-sulfonate and octadienyl acetate in amounts corresponding to the palladium component and phosphorus component having eluted and sulfolane in the same amount as that eluted. The operation was stable with constant reaction results. Throughout the operating period, no formation of lactones was observed at all.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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